molecular formula C8H7NO4 B2547174 5-Formyl-6-methoxypyridine-3-carboxylic acid CAS No. 1289134-19-5

5-Formyl-6-methoxypyridine-3-carboxylic acid

Cat. No.: B2547174
CAS No.: 1289134-19-5
M. Wt: 181.147
InChI Key: VPITZSCYDFWZOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Formyl-6-methoxypyridine-3-carboxylic acid: is a heterocyclic organic compound with the molecular formula C8H7NO4 It features a pyridine ring substituted with a formyl group at the 5-position, a methoxy group at the 6-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-6-methoxypyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the formylation of 6-methoxypyridine-3-carboxylic acid using a Vilsmeier-Haack reaction. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions to introduce the formyl group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthesis methods. Large-scale production would require careful control of reaction parameters, purification processes, and quality assurance to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in 5-Formyl-6-methoxypyridine-3-carboxylic acid can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products:

    Oxidation: 5-Carboxy-6-methoxypyridine-3-carboxylic acid.

    Reduction: 5-Hydroxymethyl-6-methoxypyridine-3-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Formyl-6-methoxypyridine-3-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound can serve as a building block for the synthesis of potential drug candidates. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: The compound can be used in the development of advanced materials, including polymers and coatings. Its functional groups allow for modifications that can enhance the properties of these materials.

Mechanism of Action

The mechanism of action of 5-Formyl-6-methoxypyridine-3-carboxylic acid and its derivatives depends on the specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

    6-Methoxy-2-pyridinecarboxaldehyde: Similar structure but lacks the carboxylic acid group.

    5-Formyl-2-methoxypyridine: Similar structure but with different substitution pattern.

Uniqueness: 5-Formyl-6-methoxypyridine-3-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups on the pyridine ring

Properties

IUPAC Name

5-formyl-6-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-7-6(4-10)2-5(3-9-7)8(11)12/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPITZSCYDFWZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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